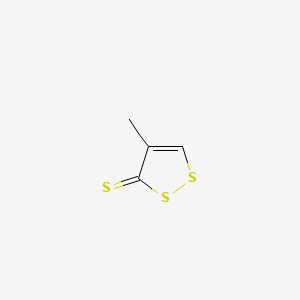

3H-1,2-Dithiole-3-thione, 4-methyl-

Description

Significance of the Dithiolethione Class in Chemical Biology Research

The dithiolethione class of compounds is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets, conferring a range of biological activities. nih.govtandfonline.com These activities include antioxidative, anti-inflammatory, and chemotherapeutic effects. nih.govtandfonline.com A primary focus of research into dithiolethiones is their role in cancer chemoprevention. nih.govaacrjournals.org

The key mechanism underlying the chemopreventive and cytoprotective effects of dithiolethiones is their ability to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govoup.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by a protein called Keap1. oup.com Dithiolethiones can react with cysteine residues on Keap1, leading to the release of Nrf2. oup.comacs.org Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various cytoprotective genes. oup.comnih.govresearchgate.net

This binding event initiates the transcription of a suite of Phase 2 detoxification and antioxidant enzymes, such as: nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Glutathione (B108866) S-transferases (GSTs)

By inducing these enzymes, dithiolethiones enhance the cell's ability to neutralize carcinogens and protect against oxidative stress, which are critical processes in preventing the early stages of carcinogenesis. nih.govoup.com The induction of this Nrf2-mediated pathway is considered the fundamental chemopreventive mechanism of dithiolethiones. nih.gov

Academic Context and Research Landscape of 3H-1,2-Dithiole-3-thione, 4-methyl-

Much of the clinical research on dithiolethiones has centered on Oltipraz (B1677276) (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione), a derivative that has been evaluated in human trials. nih.govnih.gov However, these trials revealed challenges, prompting researchers to investigate other dithiolethione analogs to identify compounds with improved properties. nih.govnih.gov

Research into structure-activity relationships has sought to identify the chemical features that lead to potent Nrf2 activation and enzyme induction. nih.govacs.org Studies have analyzed a range of dithiolethiones, including simple alkyl-substituted derivatives like 3H-1,2-Dithiole-3-thione, 4-methyl-. researchgate.net In comparative studies, some simple alkyl-substituted dithiolethiones have demonstrated greater activity in inducing Phase 2 enzymes than Oltipraz. researchgate.netnih.gov For instance, research involving 17 different dithiolethiones found that 15 of them, many being structurally simpler than Oltipraz, produced a greater induction of NQO1 in vivo. nih.gov

Specifically, in a study comparing various dithiolethiones for their ability to protect against aflatoxin B1 (AFB1)-induced toxicity and tumorigenesis in rats, several compounds were found to be more effective than Oltipraz. nih.gov The ability to inhibit the formation of putative preneoplastic lesions is a key indicator of chemopreventive efficacy. nih.gov Notably, dithiolethiones that were effective at reducing acute liver toxicity were often also effective at preventing tumor development. nih.gov Research has shown that simple alkyl substitutions at the 4- or 5-position of the dithiolethione ring can result in potent biological activity. researchgate.net These findings suggest that structurally less complex derivatives, such as 3H-1,2-Dithiole-3-thione, 4-methyl-, are significant subjects of study within the broader effort to develop effective chemopreventive agents. researchgate.net

Table 2: Selected Research Findings on Dithiolethiones

| Research Focus | Key Finding | Significance | Relevant Compounds | Source |

|---|---|---|---|---|

| Mechanism of Action | Dithiolethiones activate the Nrf2-ARE pathway, leading to the induction of Phase 2 detoxifying and antioxidant enzymes. | This is the primary mechanism for the observed chemopreventive and cytoprotective effects. | Dithiolethione class | nih.govoup.comnih.gov |

| Structure-Activity Relationship | Studies comparing numerous dithiolethiones showed that many derivatives have greater Phase 2 enzyme-inducing activity than Oltipraz. | Highlights the potential for developing more potent chemopreventive agents by modifying the dithiolethione scaffold. | Dithiolethione class, Oltipraz | nih.govacs.org |

| Chemopreventive Efficacy | Several dithiolethiones, including simple alkyl-substituted ones, were found to be more effective than Oltipraz in preventing AFB1-induced liver tumorigenesis in rats. | Identifies specific structural motifs that confer high protective activity in preclinical models. | Oltipraz, various dithiolethione analogs | researchgate.netnih.gov |

| Organ Specificity | Some dithiolethione derivatives have shown potent and specific activity in inducing Phase 2 enzymes in particular organs, such as the bladder. | Offers a strategy for targeted cancer prevention, potentially reducing systemic toxicity. | Dithiolethione class | acs.orgacs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| 3H-1,2-Dithiole-3-thione, 4-methyl- | 4-Methyl-3H-1,2-dithiole-3-thione |

| 3H-1,2-Dithiole-3-thione | D3T |

| 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione | Oltipraz |

Properties

CAS No. |

3354-41-4 |

|---|---|

Molecular Formula |

C4H4S3 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

4-methyldithiole-3-thione |

InChI |

InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 |

InChI Key |

YHKZVQYBNUVXKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSSC1=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3H-1,2-Dithiole-3-thiones

A number of synthetic strategies have been developed for the preparation of the 1,2-dithiole-3-thione ring system. To synthesize the specific target compound, 4-methyl-3H-1,2-dithiole-3-thione, these general methods would typically employ a starting material containing a methyl group at the appropriate position.

The sulfuration of 3-oxoesters stands as one of the most frequently utilized methods for synthesizing 3H-1,2-dithiole-3-thiones. mdpi.comnih.gov To produce 4-methyl-3H-1,2-dithiole-3-thione, a 2-methyl-3-oxoester would be the required precursor.

This transformation was first reported in 1979, employing a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene, which afforded the desired products in nearly quantitative yields. nih.gov While effective, modifications to this protocol have been sought to replace the relatively expensive Lawesson's reagent and to simplify the purification process from elemental sulfur. nih.gov

One notable improvement involves the use of phosphorus pentasulfide (P₄S₁₀) in combination with hexamethyldisiloxane (B120664) (HMDO). nih.govresearchgate.net This procedure, developed by Curphey, often provides higher yields of the dithiolethiones compared to the Lawesson's reagent method and simplifies the workup. nih.govresearchgate.net The addition of elemental sulfur to the P₄S₁₀/HMDO mixture has been found to be beneficial for the yields, although the precise role of the added sulfur is not fully understood. nih.gov

| Reagent System | Precursor for 4-methyl derivative | Typical Conditions | Yield | Reference |

| Lawesson's reagent / S₈ | 2-Methyl-3-oxoester | Toluene, reflux | ~39% to near quantitative | nih.gov |

| P₄S₁₀ / S₈ / HMDO | 2-Methyl-3-oxoester | - | Generally higher than Lawesson's reagent | nih.govresearchgate.net |

Another versatile route to 3H-1,2-dithiole-3-thiones involves the use of α-enolic dithioesters or related compounds like dialkyl malonates. mdpi.com For instance, the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P₂S₅) in refluxing xylene, catalyzed by a 2-mercaptobenzothiazole/ZnO mixture, yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.com

More directly, α-enolic dithioesters can be converted to 3H-1,2-dithiole-3-thiones in good to excellent yields by treatment with elemental sulfur and indium(III) chloride (InCl₃) at 90 °C under solvent-free conditions. mdpi.com This method demonstrates good functional group tolerance. mdpi.com To obtain the 4-methyl derivative via this route, an α-enolic dithioester with a methyl group at the β-position would be necessary.

Terminal alkynes can serve as precursors for the synthesis of 5-substituted 3H-1,2-dithiole-3-thiones. mdpi.com A one-pot procedure involves the deprotonation of a terminal alkyne with butyllithium (B86547) (BuLi), followed by treatment with carbon disulfide to form an alkynyldithiocarboxylate. Subsequent reaction with elemental sulfur and the addition of isopropylamine (B41738) leads to the formation of the 5-substituted 1,2-dithiole-3-thione. mdpi.com While this method typically yields 5-substituted products, it highlights the utility of alkyne precursors in building the dithiolethione core.

A more recent development in the synthesis of 1,2-dithioles utilizes tertiary isopropylamines and disulfur (B1233692) dichloride (S₂Cl₂). mdpi.com This approach is a notable alternative to traditional methods that use elemental sulfur for the sulfurization of isopropenyl derivatives. The reactivity of disulfur dichloride is diverse, acting as a sulfurating, chlorinating, and oxidizing agent. mdpi.com The reaction of a suitable tertiary N-isopropylamine with S₂Cl₂ can lead to the formation of the 1,2-dithiole (B8566573) ring. mdpi.com

Several other methods have been reported for the synthesis of the 3H-1,2-dithiole-3-thione scaffold. mdpi.com

From Ketene (B1206846) Dithioacetals: 4-Fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones have been synthesized by heating the corresponding ketene dithioacetals with magnesium bromide and elemental sulfur. mdpi.comresearchgate.net

From Malonodialdehyde Dimethylacetal: The parent, unsubstituted 3H-1,2-dithiole-3-thione can be prepared by heating malonodialdehyde dimethylacetal with a mixture of elemental sulfur and P₄S₁₀ in pyridine. mdpi.com

From Dipropyl Polysulfides: Thermolysis of dipropyl polysulfides at high temperatures (350 °C) has also yielded the parent 1,2-dithiole-3-thione. mdpi.com

For Benzo-fused Derivatives: 3H-Benzo mdpi.comnih.govdithiole-3-thiones can be prepared from potassium sulfide (B99878) and 2-halobenzaldehydes in moderate-to-good yields. tandfonline.com

Reaction Mechanisms in 3H-1,2-Dithiole-3-thione Synthesis

The mechanisms for the formation of the 3H-1,2-dithiole-3-thione ring vary with the synthetic pathway.

For the sulfuration of 3-oxoesters , the reaction with reagents like Lawesson's reagent or P₄S₁₀ is thought to proceed through initial thionation of the ketone carbonyl group to form a 3-thioxoester. This is followed by enethiolization and subsequent reaction with sulfurating agents to install the disulfide bond, leading to cyclization. The exact sequence of events and the role of elemental sulfur in enhancing yields are not yet fully detailed. nih.gov

In the synthesis from tertiary N-isopropylamines , a plausible mechanism involves the initial addition of a disulfur dichloride molecule. mdpi.com This is followed by the formation of the 1,2-dithiole ring, which then undergoes oxidation and chlorination to form a 3-chlorodithiolium salt. Subsequent reaction with a sulfur nucleophile, likely generated from sulfur and triethylamine (B128534), introduces the thione group. mdpi.com

For the synthesis of 3H-benzo mdpi.comnih.govdithiole-3-thiones from 2-halobenzaldehydes and potassium sulfide, a proposed mechanism involves the initial formation of a thiolate from the aldehyde. This is followed by an intramolecular nucleophilic substitution of the halide, leading to the dithiole ring, and subsequent transformations to yield the final thione product. tandfonline.com

Hydrogen Abstraction Reactions in Byproduct Formation

The synthesis of 3H-1,2-dithiole-3-thiones can sometimes be accompanied by the formation of byproducts, particularly under harsh reaction conditions. While specific studies on byproduct formation for 4-methyl-3H-1,2-dithiole-3-thione are not extensively documented, the general principles of sulfurization reactions suggest that hydrogen abstraction can play a role. For instance, methods that employ elemental sulfur at high temperatures may involve radical mechanisms. In such processes, reactive sulfur species can abstract hydrogen atoms from the methyl group or other aliphatic precursors, leading to the formation of undesired dimeric or polymeric materials. The high temperatures required for some synthetic routes, occasionally reaching up to 200°C, can facilitate these side reactions. mdpi.com

Thiol Reactions and Conversion Pathways

The reactivity of the 3H-1,2-dithiole-3-thione core towards nucleophiles, including thiols, opens up various conversion pathways. The electrophilic nature of the carbon atoms in the dithiolethione ring allows for nucleophilic attack by thiols. This can lead to a range of products depending on the reaction conditions and the structure of the thiol.

One documented pathway involves the synthesis of 5-alkylthio-3H-1,2-dithiole-3-thiones from the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide. nih.gov While this is a synthetic route to a thiol-substituted dithiolethione rather than a reaction of a pre-formed one, it highlights the compatibility of the dithiolethione core with thiol moieties.

Furthermore, the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate has been shown to unexpectedly yield 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione), indicating a complex reaction cascade where a thiol or thiolate intermediate could be involved in a nucleophilic substitution. researchgate.net Based on the general reactivity of this class of compounds, it is plausible that direct reaction of 4-methyl-3H-1,2-dithiole-3-thione with a thiol could lead to ring-opening or substitution at the C5 position, displacing a substituent or, under certain conditions, leading to the formation of a disulfide and the reduced dithiole.

Ring Transformations and Derivatization Strategies of Dithiolethiones

The 3H-1,2-dithiole-3-thione ring system is a versatile scaffold for the synthesis of other heterocyclic structures. These transformations often involve cycloaddition reactions or the replacement of the sulfur atoms. mdpi.comnih.gov

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered rings. wikipedia.org 3H-1,2-dithiole-3-thiones can participate in these reactions, typically with the exocyclic thione group acting as the dipolarophile. mdpi.com For example, the reaction of 3H-1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition at the C=S bond. This is often followed by a spontaneous ring opening of the dithiole ring and extrusion of a sulfur atom, leading to the formation of a 1,3,4-thiadiazole (B1197879) ring. mdpi.com

While specific examples with 4-methyl-3H-1,2-dithiole-3-thione are not always detailed, the general reactivity pattern is well-established for the dithiolethione class. The reaction of various substituted 3H-1,2-dithiole-3-thiones with diarylnitrilimines has been shown to produce 1,3,4-thiadiazolines in moderate to high yields. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Dithiolethiones

| Dithiolethione Reactant | Dipole | Product | Yield (%) | Reference |

| Fused 1,2-dithiole-3-thione | Symmetric diarylnitrilimines | 1,3,4-Thiadiazolines | Moderate to High | mdpi.com |

| 5-Phenylthio-4-chloro-1,2-dithiole-3-thione | Diarylnitrilimines | Thiadiazoles | Good | mdpi.com |

| 5-Phenoxy-4-chloro-1,2-dithiole-3-thione | Diarylnitrilimines | Thiadiazoles | Moderate | mdpi.com |

Replacement of Sulfur Atoms

The sulfur atoms in the 3H-1,2-dithiole-3-thione ring can be replaced to form other heterocyclic systems. These reactions often involve treatment with reagents that can insert carbon or nitrogen atoms into the ring. For instance, the reaction of 3H-1,2-dithiole-3-thiones with activated alkynes can lead to the formation of thiophene (B33073) derivatives. mdpi.com

Another important transformation is the conversion of the exocyclic thione group into a carbonyl group or a methylene (B1212753) group. This allows for further functionalization and the creation of a wider range of derivatives.

Other Heterocyclic System Formations

Beyond simple sulfur replacement, the 3H-1,2-dithiole-3-thione scaffold can be transformed into a variety of other heterocyclic systems through more complex reaction cascades. These can be initiated by nucleophilic attack, leading to ring opening and subsequent recyclization. For example, reactions with compounds containing active methylene groups can lead to the formation of thiopyran derivatives. mdpi.com

The reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene nitriles in the presence of triethylamine has been reported to yield fused and isolated thiine derivatives. The initial step is proposed to be a nucleophilic attack of the methylene group at the C-5 position of the dithiole ring. This type of reactivity can be extrapolated to 4-methyl-3H-1,2-dithiole-3-thione, suggesting that it can serve as a precursor for various other sulfur-containing heterocycles.

Molecular Mechanisms of Action and Biological Targets

Transcriptional Regulation of Cellular Defense Systems

The primary mechanism by which 1,2-dithiole-3-thiones exert their protective effects is through the transcriptional upregulation of a wide array of genes involved in cellular defense. This is achieved predominantly through the activation of the Nrf2/Keap1 signaling pathway, a central regulator of the antioxidant and detoxifying response in cells.

Under normal, unstressed conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low. nih.gov Compounds like D3T are potent inducers of this pathway. lktlabs.comnih.govnih.gov

Activation of the Nrf2/Keap1 Signaling Pathway

Disruption of Keap1-Nrf2 Protein-Protein Interactions

The activation of Nrf2 by dithiolethiones is initiated by the disruption of the Keap1-Nrf2 protein-protein interaction. nih.gov Dithiolethiones are electrophilic molecules that can react with nucleophilic groups on proteins. nih.gov Specifically, they target the highly reactive sulfhydryl groups of cysteine residues within the Keap1 protein. This interaction is believed to induce a conformational change in Keap1, which in turn hinders its ability to bind to Nrf2 and target it for degradation. nih.gov This disruption is a critical step, allowing newly synthesized Nrf2 to avoid degradation and accumulate within the cytoplasm.

Nuclear Translocation of Nrf2 and Antioxidant Response Element (ARE) Binding

Once freed from Keap1-mediated repression, stabilized Nrf2 translocates into the nucleus. mdpi.com In the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein. This Nrf2-Maf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous target genes. nih.gov This binding event initiates the transcription of a battery of cytoprotective genes, orchestrating a comprehensive cellular defense against oxidative and electrophilic stress. mdpi.comnih.gov

Role of Specific Cysteine Residues in Keap1 Modification

The Keap1 protein is rich in cysteine residues, which act as sensors for various electrophiles and oxidants. nih.gov Research has identified several key cysteine residues that are critical for its function as a repressor of Nrf2. While many cysteines can be modified, studies have highlighted Cysteine 273 (Cys273) and Cysteine 288 (Cys288) as being particularly crucial for the response to inducers. nih.gov Modification of these specific residues is thought to trigger a conformational change in Keap1 that leads to the release of Nrf2. nih.gov The reaction of dithiolethiones with these sensor cysteines effectively disables the Keap1-dependent degradation machinery, leading to robust Nrf2 stabilization and activity. nih.gov

Involvement of Extracellular Signal-Regulated Kinase (ERK1/2) Signaling Pathway

The activation of Nrf2 by D3T is not solely dependent on direct Keap1 modification. Studies have shown that the Extracellular Signal-Regulated Kinase (ERK) signaling pathway also plays a significant role. nih.gov Treatment with D3T has been shown to activate ERK1/2. nih.gov The use of pharmacological inhibitors of the ERK1/2 pathway has been found to largely block the D3T-induced nuclear accumulation of Nrf2 and the subsequent expression of ARE-driven genes. nih.gov This suggests that the phosphorylation cascade mediated by ERK1/2 is an associated, and likely necessary, step in the activation process of Nrf2 following exposure to dithiolethiones. nih.govnih.gov

The ultimate outcome of Nrf2 activation by compounds such as 4-methyl-3H-1,2-dithiole-3-thione is the coordinated induction of a large suite of cytoprotective genes. These are often categorized as Phase II detoxification enzymes, antioxidant enzymes, and other stress-response proteins. nih.gov

Derivatives of 3H-1,2-dithiole-3-thione are known to be potent inducers of these enzymes, a key part of their chemoprotective effect. nih.gov Studies on D3T have demonstrated its remarkable efficacy in increasing the activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs) in a variety of tissues. nih.govnih.gov NQO1 is a flavoprotein that detoxifies harmful quinones, preventing them from generating reactive oxygen species, while GSTs conjugate glutathione to a wide range of electrophilic toxins, neutralizing them and facilitating their excretion.

Beyond these classical Phase II enzymes, the Nrf2 pathway also upregulates the expression of other critical cytoprotective genes. These include heme oxygenase-1 (HO-1), an enzyme that degrades pro-oxidant heme into biliverdin (B22007) (an antioxidant), and enzymes involved in glutathione synthesis, thereby boosting the cell's primary antioxidant capacity. nih.gov

The table below summarizes key genes and proteins induced by D3T, the parent compound of 4-methyl-3H-1,2-dithiole-3-thione, through the activation of the Nrf2 pathway.

| Gene/Protein | Function | Reference |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones, antioxidant defense | nih.govnih.govnih.gov |

| Glutathione S-transferases (GSTs) | Conjugation and detoxification of electrophiles | nih.gov |

| Heme Oxygenase-1 (HO-1) | Heme catabolism, antioxidant, anti-inflammatory | nih.gov |

| Glutathione (GSH) | Major intracellular antioxidant, detoxification | nih.gov |

Induction of Phase II Detoxification Enzymes and Other Cytoprotective Genes

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NQO1 is a critical phase II detoxification enzyme that catalyzes the two-electron reduction of quinones and their derivatives to less reactive hydroquinones, using NADH or NADPH as electron donors. nih.gov This obligatory two-electron reduction bypasses the formation of unstable and highly reactive semiquinone radicals that can arise from one-electron reductions, thus preventing redox cycling and the generation of reactive oxygen species (ROS). nih.govnih.gov

Treatment with 3H-1,2-dithiole-3-thione (D3T) has been shown to be a powerful method for inducing NQO1 expression in various cell types. nih.gov In SH-SY5Y neuroblastoma cells and primary human neurons, exposure to D3T resulted in a significant increase in both NQO1 protein levels and NQO1 mRNA expression. nih.gov This induction of NQO1 is a key component of the cytoprotective effects observed against toxins like dopamine (B1211576) and 6-hydroxydopamine, which can produce harmful electrophilic quinones. nih.govnih.gov The upregulation of NQO1 by D3T attenuates the formation of protein-bound quinones and protects against oxidative damage. nih.gov

Table 1: Effect of 3H-1,2-dithiole-3-thione (D3T) on NQO1 Expression

| Cell Type | Treatment | Effect on NQO1 | Reference |

| SH-SY5Y Neuroblastoma Cells | 10–100 μM D3T for 24h | Significant increase in NQO1 levels and mRNA expression. | nih.gov |

| Primary Human Neurons | 10–100 μM D3T for 24h | Significant increase in NQO1 levels. | nih.gov |

| PC12 Neuronal Cells | D3T Pre-treatment | Induction of NQO1. | nih.gov |

Glutathione S-Transferases (GSTs)

Glutathione S-Transferases are a family of multifunctional enzymes central to cellular detoxification. Their primary mechanism involves catalyzing the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic center of a wide range of toxic substrates. This conjugation reaction renders the toxins more water-soluble and facilitates their excretion from the cell.

The induction of GSTs is a well-documented effect of D3T treatment. In cultured rat H9C2 cardiomyocytes, D3T led to a significant induction of both total GST activity and the specific mRNA expression of the GSTA subunit. This upregulation was shown to be a crucial factor in protecting the cardiac cells from the toxicity of 4-hydroxy-2-nonenal (HNE), an electrophilic product of lipid peroxidation. However, the induction of GSTs by D3T can be cell-type specific. For instance, in human neuroblastoma SH-SY5Y cells, D3T treatment caused a marked induction of glutathione (GSH) levels but did not significantly increase GST activity, suggesting that in these cells, the protective mechanism against certain toxins relies more heavily on direct conjugation with the enhanced GSH pool rather than GST-catalyzed reactions.

Table 2: Effect of 3H-1,2-dithiole-3-thione (D3T) on GST Expression and Activity

| Cell Type | Treatment | Effect on GST | Reference |

| Rat H9C2 Cardiomyocytes | D3T Treatment | Significant induction of GST activity and GSTA mRNA expression. | |

| Human SH-SY5Y Neuroblastoma Cells | 10-100 µM D3T | No significant induction of GST activity. |

Epoxide Hydrolase

Epoxide hydrolases (EHs) are critical detoxification enzymes that belong to the α/β hydrolase fold superfamily. The primary function of microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) is to metabolize highly reactive and potentially carcinogenic epoxide compounds into less reactive trans-dihydrodiols. This is achieved through a two-step catalytic mechanism: first, a nucleophilic attack by an aspartate residue in the enzyme's active site forms a covalent hydroxyalkyl-enzyme intermediate. In the second step, this ester intermediate is hydrolyzed by an activated water molecule, releasing the diol product and regenerating the enzyme.

The induction of phase II enzymes by D3T via the Nrf2 pathway is a central aspect of its protective action. nih.gov Studies have demonstrated that D3T is an effective inducer of hepatic phase II and antioxidative enzymes, a group that includes microsomal epoxide hydrolase. This induction enhances the liver's capacity to neutralize harmful epoxides derived from xenobiotics.

Superoxide (B77818) Dismutase (SOD)

Superoxide dismutase is a frontline antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action is a vital defense mechanism, as unregulated superoxide can damage critical biomolecules like DNA, proteins, and lipids. There are different forms of SOD, including the manganese-containing SOD (MnSOD or SOD2) located in the mitochondria.

Studies in rats have shown that treatment with D3T significantly induces MnSOD. This induction occurs at both the transcriptional and translational levels, leading to a substantial increase in enzyme activity. Interestingly, the mechanism of induction may involve a feedback loop, as research has shown that D3T can react with thiols, such as glutathione, to generate superoxide radicals. nih.gov This initial burst of superoxide may act as a signaling molecule to activate the Nrf2 pathway, leading to the subsequent upregulation of protective enzymes like SOD. nih.gov

Table 3: Effect of 3H-1,2-dithiole-3-thione (D3T) on Superoxide Dismutase in Rats

| Parameter | Fold Increase | Reference |

| MnSOD mRNA (1.0, 3.0, 4.0 kb species) | 2.9x, 5.9x, 3.7x | |

| MnSOD Protein | 1.7x | |

| MnSOD Enzyme Activity | 4.6x |

Catalase (CAT)

Catalase is an essential antioxidant enzyme that plays a crucial role in the detoxification of hydrogen peroxide (H₂O₂), a byproduct of various metabolic processes, including the reaction catalyzed by superoxide dismutase. The mechanism of CAT involves the rapid decomposition of H₂O₂ into water (H₂O) and molecular oxygen (O₂). By efficiently removing H₂O₂, catalase prevents the formation of the highly damaging hydroxyl radical (•OH) via the Fenton reaction.

Table 4: Effect of 3H-1,2-dithiole-3-thione (D3T) on Catalase in Rats

| Parameter | Fold Increase | Reference |

| Catalase mRNA | 2.4x | |

| Catalase Protein | 1.5x | |

| Catalase Activity | 2.3x |

Glutathione Peroxidase (GPx) and Glutathione Reductase (GR)

Glutathione Peroxidase and Glutathione Reductase are two interconnected enzymes that are fundamental to the glutathione-based antioxidant system. nih.gov The mechanism of GPx involves the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as the electron donor. This process results in the oxidation of GSH to glutathione disulfide (GSSG).

Glutathione Reductase then catalyzes the reduction of GSSG back to two molecules of GSH, using NADPH as a cofactor. This recycling is vital for maintaining a high intracellular ratio of GSH to GSSG, which is essential for cellular redox homeostasis and antioxidant defense.

D3T has been shown to induce both GPx and GR. nih.gov In pancreatic RINm5F beta-cells, incubation with D3T led to a significant induction of both enzymes, alongside an increase in the cellular GSH pool. This coordinated upregulation of the glutathione system provides robust protection against oxidative injury.

Gamma-Glutamylcysteine Ligase (γGCL)

The enzyme γ-glutamylcysteine ligase (GCL), previously known as γ-glutamylcysteine synthetase, is the rate-limiting enzyme in the biosynthesis of glutathione (GSH). nih.gov GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The catalytic subunit possesses all the enzymatic activity, while the modifier subunit regulates the affinity of the catalytic subunit for its substrates. nih.gov

Research has shown that 3H-1,2-dithiole-3-thione can induce the expression of GCL. For instance, treatment of pancreatic RINm5F beta-cells with 3H-1,2-dithiole-3-thione resulted in an increased expression of both GCL protein and its corresponding mRNA. johnshopkins.edu This upregulation of GCL is a critical component of the compound's ability to enhance cellular glutathione levels.

Modulation of Glutathione Homeostasis

Glutathione is a crucial intracellular antioxidant, playing a vital role in protecting cells from damage induced by oxidative stress and electrophiles. The modulation of its homeostasis is a key aspect of the biological activity of 3H-1,2-dithiole-3-thione.

Regulation of Glutathione Biosynthesis

3H-1,2-dithiole-3-thione has been demonstrated to upregulate the biosynthesis of glutathione. nih.gov Studies in human neuroblastoma SH-SY5Y cells showed that incubation with 3H-1,2-dithiole-3-thione led to a significant, concentration- and time-dependent increase in glutathione levels. This effect was accompanied by an increased mRNA expression of γ-glutamylcysteine ligase (GCL), the pivotal enzyme in glutathione synthesis. nih.gov The critical role of GCL in this process was further highlighted by the fact that buthionine sulfoximine (B86345) (BSO), an inhibitor of GCL, abolished the 3H-1,2-dithiole-3-thione-mediated induction of glutathione. johnshopkins.edu

Similarly, in rat H9C2 cardiomyocytes, treatment with 3H-1,2-dithiole-3-thione resulted in a significant induction of both glutathione and the mRNA expression of the GCL catalytic subunit. nih.gov This indicates that the compound's ability to enhance glutathione biosynthesis is not cell-type specific.

Impact on Intracellular and Mitochondrial Glutathione Levels

The induction of glutathione synthesis by 3H-1,2-dithiole-3-thione directly leads to elevated intracellular glutathione levels. In rat H9C2 cardiomyocytes, these elevated glutathione levels were sustained for at least 72 hours after the removal of the compound from the culture medium. nih.gov However, the impact on glutathione levels can be complex and context-dependent. In a study using SH-SY5Y cells, while 3H-1,2-dithiole-3-thione increased basal glutathione concentrations, it surprisingly potentiated the depletion of intracellular glutathione when co-exposed to advanced glycation end products (AGEs). nih.gov

| Cellular Model | Effect of 3H-1,2-dithiole-3-thione on Glutathione | Reference |

| SH-SY5Y Human Neuroblastoma Cells | Marked concentration- and time-dependent induction of GSH. | nih.gov |

| Rat H9C2 Cardiomyocytes | Significant induction of GSH, which remained elevated for at least 72 hours post-treatment. | nih.gov |

| Pancreatic RINm5F Beta-Cells | Significant induction of GSH. | johnshopkins.edu |

| SH-SY5Y Human Neuroblastoma Cells | Increased basal GSH concentrations, but potentiated GSH depletion in the presence of AGEs. | nih.gov |

Mechanisms of Oxidative Stress Response

3H-1,2-dithiole-3-thione is involved in the cellular response to oxidative stress through various mechanisms, including the generation of reactive oxygen species and the modulation of DNA integrity.

Thiol-Dependent Production of Reactive Oxygen Species (ROS)

Research has provided evidence that 3H-1,2-dithiole-3-thione, in the presence of thiols such as glutathione, can mediate the conversion of molecular oxygen into reactive oxygen species (ROS). nih.govacs.org This process is thought to be a key chemical property, alongside its electrophilicity, that may contribute to its biological activities. The production of these reactive oxygen species is believed to occur through a series of reactions involving the conversion of molecular oxygen to a peroxide species, which then undergoes a trace metal-catalyzed, Fenton-type reaction to generate oxygen radicals. acs.org

Interestingly, while often viewed as detrimental, the generation of ROS can also act as a signaling mechanism to modulate gene expression, including the induction of protective phase II enzymes. nih.govacs.org However, in certain contexts, this ROS production can have negative consequences. For example, in SH-SY5Y cells, 3H-1,2-dithiole-3-thione was found to potentiate AGE-induced ROS formation. nih.gov

Modulation of DNA Cleavage

The thiol-dependent production of oxygen radicals by 3H-1,2-dithiole-3-thione has been shown to induce DNA cleavage. nih.govacs.org In a plasmid-based assay, micromolar concentrations of the compound were found to efficiently cleave DNA. acs.org This DNA cleavage was suppressed by the removal of molecular oxygen, the addition of radical scavenging agents, and the peroxide-destroying enzyme catalase, supporting the role of ROS in this process. acs.org

| Experimental Condition | Observation | Implication | Reference |

| Plasmid DNA with 3H-1,2-dithiole-3-thione and thiols | Efficient DNA cleavage. | The compound, in the presence of thiols, can induce DNA damage. | acs.org |

| Removal of molecular oxygen | Suppression of DNA cleavage. | The DNA cleavage is oxygen-dependent. | acs.org |

| Addition of radical scavengers (e.g., mannitol) | Suppression of DNA cleavage. | The DNA cleavage is mediated by oxygen radicals. | acs.org |

| Addition of catalase | Suppression of DNA cleavage. | A peroxide species is an intermediate in the generation of the DNA-cleaving radicals. | acs.org |

Interaction with Protein Thiol Residues

The compound 3H-1,2-dithiole-3-thione (D3T) and its derivatives are known to interact with protein thiol residues. This interaction is a key aspect of their biological activity. The reaction of D3T with thiols, such as the reduced form of glutathione (GSH), can lead to the generation of superoxide radicals. nih.govnih.gov This process is believed to have implications for the chemoprotective effects of dithiolethiones. nih.gov

The interaction with thiol groups is also implicated in the regulation of signaling pathways. For instance, dithiolethiones have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) through covalent modification of specific cysteine residues on proteins within this pathway. nih.gov This modification alters the function of these proteins, thereby suppressing NF-κB-mediated inflammatory responses.

Interplay with Protein Kinase C (PKC) and NADPH Oxidase

The activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), is a complex process that can be influenced by Protein Kinase C (PKC). nih.gov In certain cellular contexts, PKC can directly or indirectly lead to the activation of NADPH oxidase. nih.gov For example, in response to stimuli like angiotensin-II, PKC can contribute to the phosphorylation and subsequent activation of NADPH oxidase subunits. nih.gov

While direct studies on the interplay of 4-methyl-3H-1,2-dithiole-3-thione with both PKC and NADPH oxidase are limited, the known effects of dithiolethiones on redox-sensitive pathways suggest a potential for interaction. Given that dithiolethiones can modulate cellular redox status through interactions with thiols and induction of antioxidant enzymes, they may indirectly influence PKC and NADPH oxidase activity, as these are both redox-sensitive systems. nih.govnih.gov NADPH oxidases are a family of enzymes that mediate a variety of cellular responses, including cell growth, apoptosis, and innate immunity. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

Inhibition of NF-κB Signaling

A significant anti-inflammatory mechanism of 3H-1,2-dithiole-3-thione (D3T) involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.orgmdpi.com D3T has been shown to suppress the activation of NF-κB in various cell types, including macrophages. nih.gov

This inhibition can occur through multiple mechanisms. One proposed mechanism is the covalent modification of key proteins in the NF-κB pathway by dithiolethiones. nih.gov Additionally, D3T's ability to induce antioxidant enzymes can quench reactive oxygen species (ROS) that are often required for NF-κB activation. frontiersin.org Studies using macrophages have demonstrated that pretreatment with D3T suppresses lipopolysaccharide (LPS)-induced NF-κB activation, leading to a decrease in the production of pro-inflammatory mediators. nih.govnih.gov This inhibitory effect on NF-κB signaling is a central component of the anti-inflammatory properties of D3T. nih.govnih.gov

Inhibition of Pathogenic T-Helper Cell Differentiation (Th1, Th17)

Research has demonstrated that 3H-1,2-dithiole-3-thione (D3T) inhibits the differentiation of pathogenic T-helper (Th) cells, specifically Th1 and Th17 cells. nih.gov These T-cell subsets are key drivers of inflammation in various autoimmune diseases. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17). nih.gov By preventing the differentiation of naive T cells into these pro-inflammatory lineages, D3T can attenuate the adaptive immune response that contributes to tissue damage in autoimmune conditions. nih.gov

Repression of Microglia Activation and Inflammatory Cytokine Expression

3H-1,2-dithiole-3-thione (D3T) has been shown to repress the activation of microglia and the expression of inflammatory cytokines in these cells. nih.gov Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in neuroinflammation. mdpi.comnih.gov When activated by injury or infection, microglia release a variety of pro-inflammatory cytokines and chemokines. mdpi.complos.org The ability of D3T to suppress microglial activation and the subsequent release of these inflammatory mediators suggests a potential neuroprotective role for this compound in conditions associated with neuroinflammation. nih.gov

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune system by responding to pathogens and cellular stress signals. mdpi.comfrontiersin.org Its activation leads to the cleavage of pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, driving inflammatory processes. frontiersin.orgnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govresearchgate.netfrontiersin.org

Scientific studies have demonstrated that 3H-1,2-dithiole-3-thione (D3T), the parent compound of the 4-methyl derivative, effectively inhibits the activation of the NLRP3 inflammasome. nih.govnih.gov In experimental models of psoriasis, a chronic autoimmune skin disease, treatment with D3T led to a significant reduction in the expression of the NLRP3 inflammasome and cleaved caspase-1 in skin samples. mdpi.comresearchgate.netnih.gov This inhibitory effect was also observed in TNF-α stimulated human keratinocyte (HaCaT) cells, where D3T suppressed the expression of NLRP3, caspase-1, and IL-1β. researchgate.netnih.govnih.gov These findings underscore the potential of targeting the NLRP3 inflammasome as a therapeutic strategy for inflammatory conditions. nih.govnih.gov

Table 1: Effect of D3T on NLRP3 Inflammasome Components and Related Cytokines

| Model System | Treatment | Target Molecule | Observed Effect | Reference |

|---|---|---|---|---|

| Imiquimod-induced psoriasis mouse model | D3T | NLRP3 Inflammasome | Decreased expression | mdpi.comnih.gov |

| Imiquimod-induced psoriasis mouse model | D3T | Cleaved Caspase-1 | Decreased expression | researchgate.netnih.gov |

| Imiquimod-induced psoriasis mouse model | D3T | Serum IL-6, IL-17A | Reduced levels | researchgate.netnih.gov |

| TNF-α stimulated HaCaT cells | D3T | NLRP3 | Inhibited expression | nih.govnih.gov |

| TNF-α stimulated HaCaT cells | D3T | Caspase-1 | Inhibited expression | nih.govnih.gov |

Involvement of the JNK Pathway in Inflammasome Inhibition

Further mechanistic studies have elucidated the role of the c-Jun N-terminal kinase (JNK) pathway in the D3T-mediated inhibition of the NLRP3 inflammasome. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.

Research has revealed that D3T inhibits NLRP3 inflammasome activation specifically by targeting the JNK pathway in keratinocytes. researchgate.netnih.govnih.gov In TNF-α stimulated HaCaT cells, the application of D3T was shown to inhibit the phosphorylation of JNK, thereby blocking the downstream activation of the NLRP3 inflammasome. nih.gov This specific mechanism highlights a crucial link between the JNK signaling cascade and inflammasome regulation, presenting a targeted pathway for the anti-inflammatory effects of dithiolethiones.

Other Identified Molecular Pathways and Biological Interactions

Beyond its well-documented anti-inflammatory effects, the class of dithiolethiones, including D3T, interacts with several other molecular pathways, particularly those involved in cellular metabolism.

Modulation of Lipid Metabolism Pathways

Dithiolethiones have been found to influence key aspects of lipid metabolism. This modulation is often linked to the activation of central metabolic regulators like AMP-activated protein kinase (AMPK).

The parent compound, D3T, has been shown to activate AMPK. nih.gov AMPK is a critical serine/threonine protein kinase that acts as a master regulator of cellular energy homeostasis, including the uptake and oxidation of fatty acids. nih.govyoutube.com By activating AMPK, D3T can influence fatty acid metabolism. Furthermore, the broader class of dithiolethiones is known to affect lipogenesis (the metabolic formation of fat) through the AMPK-S6K1 pathway, suggesting a role in managing hepatic steatosis. nih.gov Related sulfur-containing compounds, known as 3-thia fatty acids, have been shown to increase fatty acid oxidation in the liver by inhibiting malonyl-CoA synthesis and inducing key enzymes for fatty acid transport and breakdown. researchgate.net

Direct research specifically linking 3H-1,2-dithiole-3-thione, 4-methyl- or its parent compound D3T to the modulation of androgen and estrogen metabolism is currently limited. The metabolism of sex steroids involves a complex cascade of enzymes, such as 5alpha-reductase and aromatase. nih.gov While some organosulfur compounds can interact with these pathways, dedicated studies are required to determine if dithiolethiones exert a significant and direct influence on androgen and estrogen synthesis or receptor activity. nih.gov

Evidence directly connecting dithiolethiones to the regulation of sterol biosynthesis, including cholesterol, is not well-established in the current literature. However, related compounds offer some insight. For instance, studies on 3-thia fatty acids have demonstrated an inhibitory effect on cholesterol synthesis in hepatocytes. researchgate.net Given that AMPK activation, a known effect of D3T, can lead to the phosphorylation and inhibition of HMG-CoA reductase (a key enzyme in cholesterol synthesis), a plausible indirect link may exist. Nevertheless, further investigation is needed to confirm a direct role for 4-methyl-3H-1,2-dithiole-3-thione in modulating the sterol biosynthesis pathway.

Impact on Antigen Presentation Pathways

There is no specific information available in the reviewed scientific literature regarding the impact of 4-methyl-3H-1,2-dithiole-3-thione on antigen presentation pathways. The process of antigen presentation involves the display of peptide fragments by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs), a critical step for initiating adaptive immune responses. glycopedia.eumdpi.com While some studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), have shown immunomodulatory effects, such as the suppression of dendritic cell activation, these findings cannot be directly attributed to the 4-methyl derivative without specific investigation.

Influence on Tryptophan Metabolism Pathways

No scientific literature was identified that describes the influence of 4-methyl-3H-1,2-dithiole-3-thione on tryptophan metabolism. Tryptophan metabolism is a crucial biochemical process that follows several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, producing a variety of bioactive metabolites that regulate physiological functions such as immune responses and neurotransmission. nih.govnih.govmdpi.com The role, if any, of 4-methyl-3H-1,2-dithiole-3-thione in modulating these complex pathways has not been reported.

Activation of Protein Phosphatase 2A (PP2A) Activity and PI3K/Akt Signaling Inhibition

The role of 4-methyl-3H-1,2-dithiole-3-thione in the activation of Protein Phosphatase 2A (PP2A) and subsequent inhibition of the PI3K/Akt signaling pathway is not definitively established in the available literature. Studies on a compound referred to as "ACS-1," described as a prototypical dithiolethione, have shown inhibition of the PI3K/Akt/mTOR pathway through the activation of the tumor suppressor PP2A. However, the precise chemical identity of ACS-1 as 4-methyl-3H-1,2-dithiole-3-thione could not be confirmed in the reviewed literature. PP2A is a critical serine/threonine phosphatase that negatively regulates multiple oncogenic signaling cascades, and its activation is a therapeutic strategy in cancer research. nih.govresearchgate.netnih.govmerckmillipore.com Without explicit confirmation of the compound's identity, these findings remain suggestive for the class of dithiolethiones rather than specific to the 4-methyl derivative.

Role as an Endogenous Hydrogen Sulfide (B99878) (H₂S) Donor

The class of 3H-1,2-dithiole-3-thiones is recognized for its potential to act as hydrogen sulfide (H₂S) donors. gsea-msigdb.org H₂S is a gasotransmitter with significant roles in various physiological processes. nih.gov While it is plausible that 4-methyl-3H-1,2-dithiole-3-thione can release H₂S, specific studies detailing the mechanism, kinetics, and biological efficacy of H₂S donation from this particular compound are not available in the reviewed scientific literature. The development of triggered H₂S donors is an active area of research for therapeutic applications. nih.govnih.gov

Structure Activity Relationship Sar Studies of Dithiolethiones

Analysis of Structural Features Correlating with Phase II Enzyme Induction

The core structure of 3H-1,2-dithiole-3-thione is fundamental to its biological activity as an inducer of phase II enzymes, such as NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione (B108866) S-transferase (GST). The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), is itself a potent inducer of these enzymes across a range of tissues. nih.govnih.govoup.com This activity is largely attributed to its ability to activate the transcription factor Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of phase II enzyme genes, initiating their transcription.

The presence of the dithiolethione ring is a critical structural feature. Studies comparing various derivatives have shown that even minor modifications to this core can significantly impact inductive potency. For instance, the degree of enzyme induction is not only dependent on the presence of the dithiolethione moiety but also on the nature and position of substituents attached to the carbon atoms of the ring.

Influence of Substituents on Biological Activity

The substitution pattern on the 3H-1,2-dithiole-3-thione ring plays a pivotal role in modulating the potency and organ specificity of phase II enzyme induction. Research on a series of dithiolethione derivatives in rats has provided valuable insights into these structure-activity relationships. nih.gov

In a comparative study, the unsubstituted 3H-1,2-dithiole-3-thione (D3T) was found to be a more potent enzyme inducer than the well-known derivative oltipraz (B1677276) (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione) in all tissues examined. nih.gov The addition of a simple methyl group can have varied effects depending on its position. For example, 5-methyl-3H-1,2-dithiole-3-thione was identified as one of the most active compounds, demonstrating a high degree of enzyme induction in multiple organs. nih.gov

Conversely, the introduction of a chlorine atom at the 4-position, as seen in 4-chloro-5-methyl-3H-1,2-dithiole-3-thione, resulted in particularly effective induction in the liver. nih.gov A phenyl group at the 4-position conferred high inductive activity in the lungs. nih.gov These findings underscore the significant influence that different substituents exert on the biological activity of the dithiolethione scaffold.

The following table summarizes the comparative inductive activity of various dithiolethiones on NQO1 and GST in different rat tissues, illustrating the impact of substituent changes.

| Compound | Liver (NQO1/GST) | Kidneys (NQO1/GST) | Lungs (NQO1/GST) | Urinary Bladder (NQO1/GST) |

| 3H-1,2-dithiole-3-thione (D3T) | High / High | High / Moderate | High / High | High / High |

| 4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz) | Weak / Weak | Weak / Weak | Weak / Weak | Weak / Weak |

| 5-Methyl-3H-1,2-dithiole-3-thione | Very High / Very High | High / Moderate | Very High / High | High / High |

| 4-Chloro-5-methyl-3H-1,2-dithiole-3-thione | Very High / Very High | High / Moderate | High / High | Moderate / Moderate |

| 4-Phenyl-3H-1,2-dithiole-3-thione | High / High | Moderate / Weak | Very High / Very High | Moderate / Moderate |

Data derived from a comparative study in rats. nih.gov "Weak," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported enzyme induction ratios.

Organ Specificity of Inductive Activity in Preclinical Models

A remarkable feature of dithiolethiones is the organ specificity of their enzyme-inducing activity, which is heavily influenced by their chemical structure. Preclinical studies in rats have demonstrated that different analogs can preferentially target specific organs. nih.gov

For example, while the unsubstituted D3T and 5-methyl-D3T show broad-spectrum inductive activity across many tissues, other derivatives exhibit more localized effects. As mentioned, 4-chloro-5-methyl-3H-1,2-dithiole-3-thione is a potent inducer in the liver, and 4-phenyl-3H-1,2-dithiole-3-thione shows marked activity in the lungs. nih.gov Another derivative, 5,6-dihydrocyclopenta[c]-1,2-dithiole-3-thione (cyclopenta), was found to be a particularly potent enzyme inducer in the urinary bladder. nih.gov

This organ-specific induction is a critical consideration for the potential therapeutic application of these compounds. The ability to target specific tissues could allow for more directed pharmacological effects. The differential activity of these compounds in various organs is highlighted in the table below, which shows the relative induction of NQO1 and GST in selected tissues.

| Compound | Forestomach (NQO1/GST) | Glandular Stomach (NQO1/GST) | Duodenum (NQO1/GST) | Jejunum (NQO1/GST) |

| 3H-1,2-dithiole-3-thione (D3T) | Very High / Very High | High / High | Very High / Very High | High / High |

| 4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz) | Weak / Weak | Weak / Weak | Weak / Weak | Weak / Weak |

| 5-Methyl-3H-1,2-dithiole-3-thione | Very High / Very High | Very High / Very High | Very High / Very High | Very High / Very High |

| 4-Chloro-5-methyl-3H-1,2-dithiole-3-thione | High / High | High / High | High / High | High / High |

| 4-Phenyl-3H-1,2-dithiole-3-thione | High / High | Moderate / Moderate | High / High | Moderate / Moderate |

Data derived from a comparative study in rats. nih.gov "Weak," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported enzyme induction ratios.

Advanced Pharmaceutical Research and Development Concepts

Prodrug Design Strategies for Dithiolethione Derivatives

The clinical application of dithiolethiones, including 3H-1,2-dithiole-3-thione, 4-methyl-, can be hampered by unfavorable physicochemical properties such as low aqueous solubility and rapid metabolism, which may lead to suboptimal bioavailability and potential side effects. nih.gov Prodrug design is a versatile strategy to address these limitations by chemically modifying the parent drug to improve its pharmaceutical and pharmacokinetic properties. advancedsciencenews.com

Enhancement of Aqueous Solubility

A significant hurdle in the development of many orally administered drugs is poor aqueous solubility, which can limit dissolution and subsequent absorption. For dithiolethione derivatives, which are often lipophilic, enhancing water solubility is a key objective of prodrug design.

One innovative approach involves the use of polymeric micelles. For instance, a prodrug of the dithiolethione 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) was developed by linking it to an amphiphilic diblock copolymer. nih.gov These copolymers, consisting of a hydrophilic segment and a hydrophobic segment to which the drug is attached via an ester bond, self-assemble into nanoscopic micelles in an aqueous environment. nih.gov This formulation effectively solubilizes the hydrophobic drug within the micellar core, significantly increasing its apparent aqueous solubility. nih.gov While this specific example does not involve 4-methyl-3H-1,2-dithiole-3-thione, the principle is directly applicable. A similar strategy could be envisioned where the 4-methyl derivative is functionalized with a suitable linker for conjugation to a hydrophilic polymer.

Another established method to enhance the solubility of a drug is by introducing ionizable promoieties, such as phosphate (B84403) esters. This strategy has been successfully applied to numerous drugs to create water-soluble prodrugs suitable for intravenous administration.

Strategies for Improved Bioavailability

Beyond increasing solubility, prodrug strategies can also be employed to enhance the oral bioavailability of dithiolethiones. This can be achieved by improving absorption and protecting the drug from presystemic metabolism.

The aforementioned polymeric micelle approach not only enhances solubility but can also improve bioavailability. The nanosize of the micelles can facilitate transport across biological membranes, and the encapsulation of the drug can protect it from enzymatic degradation in the gastrointestinal tract. nih.gov Furthermore, the release of the active drug from the micelle can be controlled by the choice of linker, allowing for sustained release and prolonged therapeutic effect. nih.gov

Another strategy involves designing prodrugs that can be actively transported across the intestinal epithelium by nutrient transporters. By attaching a promoiety that is a substrate for a specific transporter, the absorption of the parent drug can be significantly increased.

Metabolic Transformation of Prodrugs to Active Species

A crucial aspect of prodrug design is ensuring that the prodrug is efficiently converted to the active parent drug at the desired site of action. This bioconversion is typically mediated by enzymes. researchgate.net

In the case of ester-linked dithiolethione prodrugs, such as the one incorporated into polymeric micelles, the release of the active drug is often triggered by esterases, which are ubiquitous in the body. nih.gov The rate of this enzymatic hydrolysis can be tuned by modifying the steric and electronic properties of the linker connecting the drug to the promoiety. nih.gov For example, using different amino acid linkers (glycine versus isoleucine) in the polymeric prodrug of ADT-OH resulted in different release rates of the active drug. nih.gov

The metabolic fate of dithiolethiones themselves is also an important consideration. For example, Oltipraz (B1677276), a complex dithiolethione derivative with a pyrazinyl substituent, undergoes extensive metabolism. nih.gov While the metabolism of 3H-1,2-dithiole-3-thione, 4-methyl- is not as extensively studied, it is anticipated to be metabolized by phase I and phase II enzymes. Understanding these metabolic pathways is essential for designing prodrugs that release the active compound in its most effective form.

Design of Novel Analogues for Targeted Biological Activity

The dithiolethione scaffold serves as a privileged pharmacophore that can be chemically modified to develop novel analogues with enhanced potency and targeted biological activity. researchgate.netnih.gov The design of such analogues is often guided by structure-activity relationship (SAR) studies.

For dithiolethiones, SAR studies have shown that the nature and position of substituents on the dithiolethione ring significantly influence their biological activity. For instance, in a study of dithiolethiones as inducers of glutathione (B108866) in a neuroblastoma cell line, the substitution pattern was found to be critical for activity. nih.gov

One promising strategy for designing novel analogues is the creation of hybrid molecules, where the dithiolethione moiety is combined with another pharmacophore to achieve a synergistic or multi-target effect. For example, dithiolethione-conjugated non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized. These hybrid compounds aim to combine the chemopreventive properties of dithiolethiones with the anti-inflammatory action of NSAIDs.

Another approach is to design dithiolethione-based inhibitors for specific enzymes involved in disease pathogenesis. nih.gov By understanding the three-dimensional structure of the target enzyme's active site, it is possible to design dithiolethione analogues with substituents that optimize binding and inhibition. This structure-based drug design approach can lead to the development of highly potent and selective inhibitors for various therapeutic targets.

The introduction of different functional groups at the C-5 position of the 4-methyl-3H-1,2-dithiole-3-thione ring is a common strategy to modulate biological activity. For example, the well-known dithiolethione, Oltipraz, features a pyrazinyl group at the C-5 position, which is crucial for its chemopreventive activity. nih.gov Synthesizing a library of 5-substituted-4-methyl-3H-1,2-dithiole-3-thione derivatives and screening them for various biological activities can lead to the discovery of novel therapeutic agents.

Below is a table of some dithiolethione derivatives and their reported biological activities, illustrating the potential for designing novel analogues.

| Compound Name | Structure | Reported Biological Activity |

| 3H-1,2-Dithiole-3-thione, 4-methyl- | 4-methyl-3H-1,2-dithiole-3-thione | Core structure for analogue development. |

| Oltipraz | 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione | Chemopreventive agent, inducer of phase II enzymes. nih.gov |

| Anethole dithiolethione (ADT) | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | Choleretic and sialogogue agent. |

| 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | Chemopreventive properties. nih.gov |

Computational and Theoretical Chemistry Approaches

Molecular Geometry Optimization and Electronic Structure Calculations

Computational techniques are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-methyl-3H-1,2-dithiole-3-thione, a process known as molecular geometry optimization. bioinfopublication.org Methods such as molecular mechanics (MM+), semi-empirical methods (PM3), and more rigorous ab initio and Density Functional Theory (DFT) calculations are employed to achieve this. bioinfopublication.org For instance, initial optimizations can be performed using the MM+ force field, followed by re-optimization with the PM3 method. bioinfopublication.org For a higher level of theory, Gaussian program packages are utilized with basis sets like HF/6-311++G(d,p) and B3LYP/6-311++G(d,p). bioinfopublication.org

These calculations provide crucial data on bond lengths, valence angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration. bioinfopublication.org Furthermore, electronic structure calculations yield valuable information about the distribution of electrons within the molecule, including net charges, dipole moments, and electron affinities. bioinfopublication.org Theoretical studies have also been conducted on the broader class of 1,2-dithiole-3-thiones, examining their electronic spectra and the nature of the dithiole ring. researchgate.netresearchgate.net

Table 1: Computed Properties of 3H-1,2-Dithiole-3-thione, 4-methyl-

| Property | Value | Method/Source |

| Molecular Formula | C4H4S3 | PubChem nih.gov |

| Molecular Weight | 148.3 g/mol | PubChem nih.gov |

| IUPAC Name | 4-methyldithiole-3-thione | Lexichem TK 2.7.0 nih.gov |

| InChI | InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 | InChI 1.0.6 nih.gov |

| InChIKey | YHKZVQYBNUVXKY-UHFFFAOYSA-N | InChI 1.0.6 nih.gov |

| Canonical SMILES | CC1=CSSC1=S | Cactvs 3.4.8.18 nih.gov |

This table was generated using data from PubChem.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1,2-dithiole-3-thione derivatives, including 4-methyl-3H-1,2-dithiole-3-thione, QSAR studies have been performed to understand and predict their detoxication properties. zenodo.org These studies often employ multiple linear regression (MLR) to correlate molecular descriptors with biological activities, such as the induction of quinone reductase, a key phase II detoxification enzyme. zenodo.orgresearchgate.net

The molecular descriptors used in these models can be quantum chemical parameters derived from DFT calculations, such as HOMO-LUMO energy gaps, and net atomic charges. researchgate.net Other descriptors can include physicochemical properties like lipophilicity (logP), molecular volume (MV), and surface area (SAG). zenodo.org By developing robust QSAR models, researchers can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov The predictive power of these models is typically validated through cross-validation techniques like the leave-one-out method and by using an external set of molecules. zenodo.org

Table 2: Selected Descriptors Used in QSAR Studies of 1,2-Dithiole-3-thione Derivatives

| Descriptor | Description | Relevance |

| qS2, qC3, qC5, qS6 | Net atomic charges on specific sulfur and carbon atoms | Electronic interactions and reactivity zenodo.org |

| DM | Dipole Moment | Polarity and solubility zenodo.org |

| Pol | Polarizability | Molecular interactions zenodo.org |

| log P | Logarithm of the partition coefficient | Lipophilicity and membrane permeability zenodo.org |

| MV | Molecular Volume | Steric effects zenodo.org |

| SAG | Surface Area Grid | Molecular size and shape zenodo.org |

| HE | Hydration Energy | Interaction with aqueous environments zenodo.org |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability zenodo.org |

This table is based on descriptors reported in a QSAR study of 1,2-dithiole-3-thione analogues. zenodo.org

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This technique is crucial for understanding the mechanism of action of drugs and for designing new therapeutic agents. nih.govresearchgate.net For dithiolethione compounds, molecular docking studies have been used to investigate their interactions with protein targets. nih.govresearchgate.netsemanticscholar.org

These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov For example, studies have shown that dithiolethiones can covalently interact with the p50 and p65 subunits of NF-κB, a transcription factor involved in inflammation and cancer. nih.gov This interaction is thought to occur via disulfide bond formation with protein thiols. nih.gov By elucidating these ligand-protein interactions at the atomic level, molecular docking provides valuable insights that can guide the optimization of lead compounds to improve their binding affinity and selectivity. mdpi.com

Advanced Research Methodologies and Experimental Models

Genomic and Proteomic Profiling

Genomic and proteomic approaches are fundamental in obtaining a comprehensive overview of the cellular response to dithiolethiones. These high-throughput methods allow for the simultaneous analysis of thousands of genes and proteins, revealing complex regulatory networks.

Microarray Analysis for Gene Expression Profiling

Microarray analysis has been a pivotal technique for identifying the global changes in gene expression induced by D3T, a potent activator of the Keap1-Nrf2 pathway. nih.gov This technology provides a broad-spectrum view of the transcriptional networks modulated by the compound.

In one key study, oligonucleotide microarray analysis was performed on liver tissue from mice treated with D3T to identify genes regulated by the Keap1-Nrf2 pathway. nih.gov The analysis revealed that D3T treatment resulted in the upregulation of 292 gene transcripts. A significant majority of these—79%—were found to be Nrf2-dependent, as their induction was absent in Nrf2-deficient mice. nih.gov Beyond well-known antioxidant and detoxification enzymes, this analysis uncovered novel gene clusters involved in cellular maintenance and survival, including chaperones, protein trafficking molecules, and components of the ubiquitin/proteasome system. nih.gov Conversely, the study also identified 31 genes that were repressed in an Nrf2-dependent manner, primarily those related to cholesterol and lipid biosynthesis. nih.gov

Another investigation using Affymetrix microarray chips on liver samples from D3T-treated rats provided further detail on the affected pathways. physiology.org This research confirmed a profound upregulation of genes involved in glutathione (B108866) metabolism and identified a significant downregulation of nearly all expressed genes related to cholesterol biosynthesis. physiology.org

| Technique | Model System | Key Findings | Affected Gene Clusters/Pathways |

| Oligonucleotide Microarray | Wild-type and Nrf2-deficient mice (liver tissue) | Upregulation of 292 transcripts (79% Nrf2-dependent); Repression of 31 transcripts. nih.gov | Upregulated: Detoxification enzymes, Antioxidant proteins, Chaperones, Protein trafficking, Ubiquitin/Proteasome subunits. nih.govDownregulated: Cholesterol/Lipid biosynthesis. nih.gov |

| Affymetrix GeneChips | Fischer F344 rats (liver tissue) | Validated upregulation of glutathione metabolism genes; Confirmed downregulation of cholesterol biosynthesis genes. physiology.org | Upregulated: Glutathione metabolism (e.g., Gsta1, Gsta2, Gstp1, Gclc). physiology.orgDownregulated: Cholesterol biosynthesis (e.g., Hmgcs1, Pcsk9). physiology.org |

| Microarray Analysis | Rats (liver tissue) | Identification of inducible genes at a chemopreventive dose, including those that detoxify aflatoxin. oup.com | Upregulated: GSTA5 (Glutathione S-transferase A5), AFAR (Aflatoxin B1 aldehyde reductase). oup.com |

Cellular and Subcellular Experimental Models

Cellular models are indispensable for dissecting the specific molecular interactions and signaling cascades affected by 4-methyl-3H-1,2-dithiole-3-thione and its analogs. These in vitro systems allow for controlled experiments in specific cell types relevant to various physiological and pathological processes.

Murine Keratinocytes

Murine keratinocytes serve as a critical model for studying skin biology and the effects of topical or systemic agents on epidermal cells. Research using these cells has been instrumental in defining the signaling pathways that mediate the induction of protective genes by D3T.

Studies in murine keratinocytes have shown that D3T is a potent inducer of NAD(P)H:quinone oxidoreductase 1 (Nqo1) and other phase 2 detoxifying enzymes. nih.govcncb.ac.cn This induction is mediated through the activation of the transcription factor Nrf2, evidenced by its increased accumulation in the nucleus following D3T treatment. nih.govcncb.ac.cnaacrjournals.org A pivotal finding from this model was the identification of the specific upstream signaling cascade involved; the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2) was demonstrated to be essential for the nuclear translocation of Nrf2 and the subsequent transcription of its target genes. nih.govcncb.ac.cn The use of a pharmacological inhibitor for ERK1/2 was shown to largely block D3T-induced Nrf2 accumulation and ARE-driven gene expression, whereas inhibitors for other pathways like p38, PKC, and PI3K had no effect. nih.govcncb.ac.cn

| Experimental Model | Treatment | Key Observation | Molecular Mechanism |

| Murine Keratinocytes | 3H-1,2-dithiole-3-thione (D3T) | Increased expression of Nqo1 and other phase 2 enzymes. nih.govcncb.ac.cn | Increased nuclear accumulation of the transcription factor Nrf2. nih.govcncb.ac.cnaacrjournals.org |

| Murine Keratinocytes | D3T + ERK1/2 Inhibitor | Blockade of Nrf2 nuclear accumulation and ARE-driven gene expression. nih.govcncb.ac.cn | The D3T-induced Nrf2 activation is dependent on the ERK1/2 signaling pathway. nih.govcncb.ac.cnnih.gov |

Neuroblastoma Cells (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurobiology, particularly for studying neurodegenerative processes and neuroprotective strategies. spandidos-publications.com These cells can be exposed to neurotoxins to mimic the cellular stress observed in diseases like Parkinson's disease.

In this model, D3T has been shown to be a potent inducer of crucial cellular defenses. nih.gov Treatment of SH-SY5Y cells with D3T led to significant increases in the levels of reduced glutathione (GSH), both in the total cell and specifically within the mitochondria, as well as an increase in the phase 2 enzyme NQO1. nih.gov This upregulation of endogenous antioxidant capacity conferred significant protection against cell death elicited by a range of neurotoxicants, including dopamine (B1211576), 6-hydroxydopamine (6-OHDA), 4-hydroxy-2-nonenal (HNE), and hydrogen peroxide (H₂O₂). nih.gov The findings demonstrate that D3T enhances neuronal cell resilience by boosting internal defense mechanisms against oxidative and electrophilic stress. nih.gov

| Experimental Model | Key Upregulated Defenses | Neurotoxins Tested | Outcome of D3T Pretreatment |

| SH-SY5Y Neuroblastoma Cells | Total Cellular Glutathione (GSH), Mitochondrial GSH, NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov | Dopamine, 6-hydroxydopamine (6-OHDA), 4-hydroxy-2-nonenal (HNE), Hydrogen Peroxide (H₂O₂). nih.gov | Significant protection against cytotoxicity elicited by all tested neurotoxins. nih.gov |

Cardiac Fibroblasts

Cardiac fibroblasts are essential for maintaining the structural integrity of the heart, but they also play a role in cardiac pathologies. Understanding how to protect these cells from stress is crucial for cardiac research. Experimental models using cardiac fibroblasts from both wild-type and genetically modified mice have clarified the central role of Nrf2 in the protective effects of D3T.

Research using cardiac fibroblasts isolated from Nrf2 wild-type (Nrf2+/+) and knockout (Nrf2-/-) mice demonstrated that Nrf2 is critical for both the basal expression and the chemical induction of antioxidant enzymes. nih.gov In Nrf2+/+ fibroblasts, D3T treatment led to a significant induction of superoxide (B77818) dismutase (SOD), catalase, GSH, glutathione reductase (GR), glutathione S-transferase (GST), and NQO1. nih.govelsevierpure.com However, this inducibility was completely abolished in the Nrf2-/- cells. nih.gov Consequently, the Nrf2-/- fibroblasts were far more susceptible to cytotoxicity from reactive oxygen and nitrogen species. While D3T pretreatment provided dramatic protection to the wild-type cells, it offered only slight protection to the Nrf2-deficient cells, proving that the Nrf2 signaling pathway is the principal mechanism for D3T's cytoprotective action in this cell type. nih.gov

| Cell Model | D3T Treatment Effect | Susceptibility to Oxidative/Nitrosative Stress | Conclusion |

| Nrf2+/+ (Wild-type) Cardiac Fibroblasts | Significant induction of SOD, Catalase, GSH, GR, GST, NQO1. nih.govelsevierpure.com | D3T pretreatment conferred dramatically increased resistance to cytotoxicity. nih.gov | Nrf2 is essential for the chemical induction of antioxidant defenses by D3T. nih.gov |

| Nrf2-/- (Knockout) Cardiac Fibroblasts | Induction of antioxidant enzymes by D3T was completely abolished. nih.gov | Much higher sensitivity to cytotoxicity; D3T offered only slight protection. nih.gov | The cytoprotective effect of D3T in cardiac fibroblasts is critically dependent on Nrf2. nih.gov |

Retinal Pigment Epithelial Cells (hRPE)

The retinal pigment epithelium (RPE) is a cell monolayer vital for retinal health, and its damage by oxidative stress is implicated in eye diseases. Both primary human RPE (hRPE) cells and the continuous cell line ARPE-19 are used as experimental models to study cytoprotective mechanisms against retinal damage.

Research has shown that D3T protects RPE cells from damage induced by ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂). This protection involves the inhibition of cell death and apoptosis. The underlying mechanism was traced to the activation of the Nrf2-heme oxygenase-1 (HO-1) signaling axis. D3T treatment induces the phosphorylation of Nrf2, leading to its accumulation in the nucleus and subsequent expression of the ARE-dependent gene HO-1. Further investigation revealed that this Nrf2 activation is dependent on an upstream pathway involving Akt and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The use of inhibitors for Akt or mTORC1, as well as shRNA to knock down Akt1, prevented D3T-induced Nrf2-HO-1 activation and abolished the cytoprotective effects.

| Experimental Model | Stressor | Protective Effect of D3T | Signaling Pathway Implicated |

| Primary hRPE and ARPE-19 cells | UV radiation, H₂O₂ | Inhibition of cell death and apoptosis; Inhibition of ROS production. | Activation of the Akt/mTORC1 pathway. |